3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 91928-97-1 . It has a molecular weight of 175.66 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13N3.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h5-6H,1-4H2,(H3,8,9,10);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 175.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources I have.Scientific Research Applications
Unorthodox Synthesis and Potential Applications
A novel protocol has been developed for the synthesis of scarce oxocine derivatives, including 3a derivatives. This protocol involves the addition of amine-based nucleophiles, such as hydroxylamine hydrochloride and primary amine, to specific substrates, yielding these derivatives in moderate to good yields. Interestingly, the derivatives demonstrate promising activities in treating cancer, influenza A, and microbial infections. Additionally, these compounds show potential for use in dye-sensitized solar cells (DSSCs), as indicated by Density Functional Theory (DFT) studies revealing the presence of required thermodynamic parameters. This multifaceted potential positions these derivatives as valuable in various scientific applications, from medical treatment to energy solutions (Abozeid et al., 2019).
Biological Activity and Structural Insights
Another strand of research has focused on the biological activities of certain derivatives, particularly in terms of their anti-inflammatory and antioxidant properties. A series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, including 3a derivatives, were synthesized and showed significant in vitro and in vivo anti-inflammatory activity. These compounds were also evaluated for their antioxidant capacity, with some displaying considerable DPPH scavenging activity. The study highlights the potential of these compounds in pharmacological applications, particularly in inflammation and oxidative stress-related conditions (Shankar et al., 2017).
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h5-6H,1-4H2,(H3,8,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOLOTVCJJIERQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.